3-(3-Trifluoromethoxyphenoxy)propanoic acid
Description
3-(3-Trifluoromethoxyphenoxy)propanoic acid is a phenylpropanoic acid derivative characterized by a trifluoromethoxy (-OCF₃) group attached to the phenyl ring at the 3-position, with a propanoic acid side chain. This structural motif places it within a broader class of 3-phenylpropanoic acids (3-PPAs), which exhibit diverse biological activities depending on substituents. The trifluoromethoxy group, known for its electron-withdrawing properties and metabolic stability, may enhance lipophilicity and influence pharmacological behavior compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c11-10(12,13)17-8-3-1-2-7(6-8)16-5-4-9(14)15/h1-3,6H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEZHIFQOMJURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Trifluoromethoxyphenoxy)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound features a trifluoromethoxy group attached to a phenoxy moiety linked to a propanoic acid backbone. This unique structure is believed to contribute to its diverse biological activities.
Chemical Formula
- Molecular Formula : C12H11F3O4
- Molecular Weight : 288.21 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus. These findings suggest that the compound may interfere with bacterial cell wall synthesis or function as an inhibitor of essential microbial enzymes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) cells. Flow cytometry analysis revealed that treatment with this compound resulted in G2/M phase arrest and increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Case Study: In Vivo Tumor Models
In xenograft tumor models using nude mice, this compound demonstrated significant tumor growth inhibition without evident toxic effects on normal tissues. This suggests its potential as a lead compound for developing new cancer therapies .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may interact with specific cellular receptors or enzymes, modulating pathways involved in cell proliferation and apoptosis. Further research is required to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Apoptosis induction |
| Phenylboronic acids | Moderate | Limited | Enzyme inhibition |
| Other phenoxy derivatives | Variable | Variable | Varies by structure |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituents are summarized below:
Physicochemical Properties
- Solubility: Propanoic acid derivatives with polar substituents (e.g., -OH, -SO₃H) exhibit higher aqueous solubility, whereas trifluoromethoxy and chloro groups reduce solubility .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(3-Trifluoromethoxyphenoxy)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a trifluoromethoxy-substituted phenol with a propanoic acid derivative. A two-step approach may include:
Halogenation or activation : Introduce a reactive group (e.g., bromine) to the phenol ring for nucleophilic substitution (e.g., using 3-trifluoromethoxyphenol and a brominating agent).
Etherification : React the activated phenol with a propanoic acid precursor (e.g., 3-bromopropanoic acid) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Optimization involves adjusting solvent polarity, temperature, and catalysts. For example, using polar aprotic solvents (DMF, DMSO) enhances nucleophilicity, while transition-metal catalysts (e.g., CuI) may improve coupling efficiency .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient. Compare retention times with standards .
- Structural Confirmation :
- NMR : ¹H and ¹⁹F NMR to identify aromatic protons and trifluoromethoxy groups (δ ~55–65 ppm for ¹⁹F) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₁₀H₉F₃O₄: 262.05 g/mol) .
- Elemental Analysis : Validate C, H, F content via combustion analysis .
Advanced Research Questions
Q. How can researchers design experiments to investigate the enzyme inhibition potential of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known sensitivity to fluorinated aromatic compounds (e.g., cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms).
- Assays :
Enzyme Activity Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., resorufin-based probes for oxidoreductases).
Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites, guided by structural analogs (e.g., trifluoromethylphenyl derivatives in ) .
Q. What strategies resolve contradictions in reported biological activities of fluorinated propanoic acid derivatives?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (pH, temperature, solvent controls) to eliminate variability.
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethoxy vs. trifluoromethyl in vs. 7) using analogues synthesized via parallel combinatorial methods.
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in bioactivity across cell lines or organisms .
Q. How do substituent positions on the phenyl ring influence physicochemical properties?
- Methodological Answer :
- LogP Measurement : Compare octanol-water partition coefficients (e.g., 3-trifluoromethoxy vs. 4-trifluoromethoxy isomers) to assess lipophilicity.
- Solubility Studies : Use shake-flask methods with HPLC quantification in buffers (pH 1–10) to map pH-dependent solubility.
- Computational Modeling : Apply density functional theory (DFT) to calculate electrostatic potential maps and predict hydrogen-bonding capacity (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
